molecular formula C40H42N4O10S B1662780 Ecteinascidin 770

Ecteinascidin 770

Katalognummer: B1662780
Molekulargewicht: 770.8 g/mol
InChI-Schlüssel: BGFXHQYUWCGGLL-QWIBJBKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ecteinascidin 770 involves the construction of a complex pentacyclic framework. One of the key steps in its synthesis is the preparation of the ABCDE ring system, which includes characteristic substituents in both benzene rings . The synthesis typically involves multiple steps, including the formation of tricyclic lactam intermediates and the use of catalytic hydrogenation in the presence of rhodium on carbon (Rh/C) in methanol .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. The compound is often obtained through semi-synthetic methods, starting from naturally derived precursors. The isolation of this compound from marine sources involves extraction, separation, and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions: Ecteinascidin 770 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its cytotoxic properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and acylating agents. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced cytotoxicity. For example, 2′-N-acyl derivatives have been prepared to investigate their cytotoxicity profiles, with some derivatives showing higher cytotoxicity than the parent compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action
ET-770 exhibits strong anticancer properties by inducing anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. Research has shown that ET-770 sensitizes non-small cell lung cancer (NSCLC) cells to anoikis through the activation of the p53 pathway. This results in the down-regulation of anti-apoptotic proteins such as MCL1 and up-regulation of pro-apoptotic proteins like BAX, leading to enhanced apoptosis in cancer cells .

Case Studies and Findings

  • Non-Small Cell Lung Cancer (NSCLC) : In vitro studies demonstrated that ET-770 significantly reduced cell viability in H23 and H460 human lung cancer cells in a dose-dependent manner. At concentrations ranging from 5 to 50 nM, ET-770 was able to induce apoptosis effectively, with approximately 40% of cells undergoing apoptotic death at higher concentrations .
  • Soft Tissue Sarcomas : ET-770 is part of a family of ecteinascidins that have been evaluated for their efficacy against various soft tissue sarcomas. Clinical trials have indicated that ecteinascidin 743 (a related compound) is effective in treating these conditions, suggesting a potential therapeutic role for ET-770 .
  • Potency Against Different Tumors : ET-770 has shown effectiveness against several tumor models, including P388 lymphoma and B16 melanoma, with significant protective effects observed in vivo .

Antibacterial Applications

Targeting Bacterial Cell Division
Recent studies have highlighted ET-770's antibacterial properties, particularly its ability to inhibit bacterial cell division by targeting the FtsZ protein, crucial for bacterial cytokinesis. In vitro assays revealed that ET-770 demonstrated potent activity against Mycobacterium tuberculosis and other gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Quantitative Findings

  • IC50 Values : ET-770 exhibited an IC50 of 0.13 μM against Mycobacterium tuberculosis and varied MIC values against other bacteria:
    • S. aureus: 2.02 μM
    • B. subtilis: 1.01 μM
    • MRSA: 2.02 μM
    • E. coli: 32.43 μM .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Anticancer NSCLCInduces anoikis via p53 pathway; enhances apoptosis .
Soft Tissue SarcomasEffective in clinical trials for treatment .
Various Tumor ModelsSignificant protective effects in vivo .
Antibacterial Mycobacterium tuberculosisIC50 = 0.13 μM; potent antibacterial activity .
Gram-positive BacteriaEffective against S. aureus, B. subtilis with low MICs .

Biologische Aktivität

Ecteinascidin 770 (ET-770) is a tetrahydroisoquinoline alkaloid derived from the marine tunicate Ecteinascidia thurstoni. This compound has garnered significant attention due to its potent biological activities, particularly in oncology and microbiology. This article explores the biological activity of ET-770, focusing on its cytotoxic effects against various cancer cell lines, its mechanism of action, and its antibacterial properties.

ET-770 is characterized by its complex molecular structure, which allows for various modifications to enhance its biological activity. Researchers have synthesized numerous derivatives of ET-770, including 2'-N-acyl derivatives, which have shown improved cytotoxicity compared to the parent compound. For instance, certain derivatives exhibited up to 70-fold greater cytotoxicity against human colon carcinoma cells (HCT116) than ET-770 itself .

Cytotoxic Activity Against Cancer Cells

ET-770 has demonstrated strong cytotoxic effects across a range of human cancer cell lines. The compound's efficacy is highlighted in Table 1, which summarizes the IC50 values for different cancer types:

Cell Line IC50 (nM) Source
HCT116 (Colon)0.96
QG56 (Lung)0.74
DU145 (Prostate)1.01
H23 (Lung)50
H460 (Lung)Not specified

The data indicates that ET-770 is particularly effective against colon and lung cancer cells, with low nanomolar IC50 values suggesting potent cytotoxicity.

Induction of Anoikis

One notable mechanism through which ET-770 exerts its effects is by sensitizing cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. In studies involving non-small cell lung cancer cells, ET-770 enhanced the expression of pro-apoptotic proteins such as p53 and BAX while reducing anti-apoptotic proteins like MCL1. This suggests that ET-770 promotes cell death in detached cancer cells through a p53-dependent pathway .

Inhibition of FtsZ Protein

ET-770 also exhibits antibacterial properties by targeting bacterial cell division mechanisms. It has been shown to inhibit the GTPase activity of the FtsZ protein in Escherichia coli, which is crucial for bacterial cytokinesis. The inhibition was found to be concentration-dependent, with an IC50 value of approximately 0.74 ng/mL (0.96 nM). This action disrupts the assembly of FtsZ filaments, leading to impaired bacterial division .

Case Studies and Research Findings

Several studies have investigated the biological activity of ET-770:

  • Cytotoxicity Studies : A series of experiments demonstrated that ET-770 and its derivatives significantly inhibited tumor cell growth in vitro, with various modifications leading to enhanced potency.
  • Anoikis Sensitization : Research highlighted ET-770's ability to induce anoikis in lung cancer cells, providing insights into its potential as an anti-metastatic agent.
  • Antibacterial Activity : The compound was tested against multiple bacterial strains, showing effectiveness against Staphylococcus aureus, Bacillus subtilis, and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 1.01 μM to 32.43 μM .

Eigenschaften

IUPAC Name

[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N4O10S/c1-17-9-21-10-23-24(13-41)44-25-14-51-39(48)40(22-12-27(49-5)26(46)11-20(22)7-8-42-40)15-55-38(32(44)31(43(23)4)28(21)33(47)34(17)50-6)30-29(25)37-36(52-16-53-37)18(2)35(30)54-19(3)45/h9,11-12,23-25,31-32,38,42,46-47H,7-8,10,14-16H2,1-6H3/t23-,24-,25-,31+,32+,38+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFXHQYUWCGGLL-QWIBJBKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecteinascidin 770
Reactant of Route 2
Ecteinascidin 770
Reactant of Route 3
Ecteinascidin 770
Reactant of Route 4
Ecteinascidin 770
Reactant of Route 5
Ecteinascidin 770
Reactant of Route 6
Ecteinascidin 770

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.